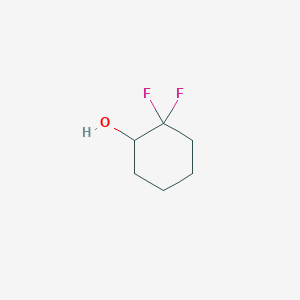

2,2-Difluorocyclohexan-1-ol

Beschreibung

2,2-Difluorocyclohexan-1-ol is a fluorinated cyclohexanol derivative characterized by two fluorine atoms at the 2nd carbon of the cyclohexane ring. Fluorination at the 2nd position introduces significant electron-withdrawing effects, enhancing the acidity of the hydroxyl group and influencing molecular conformation. These features make it valuable in pharmaceuticals and agrochemicals, where fluorine improves metabolic stability and bioavailability .

Eigenschaften

IUPAC Name |

2,2-difluorocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-6(8)4-2-1-3-5(6)9/h5,9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXZEFJVQNNWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclohexan-1-ol can be achieved through various methods. One common approach involves the difluoromethylation of cyclohexanone derivatives. This can be done using difluorocarbene precursors or other difluoromethylating agents under controlled conditions. For instance, the reaction of cyclohexanone with difluorocarbene generated in situ from difluoromethyl triphenylphosphonium bromide and a base can yield 2,2-Difluorocyclohexan-1-ol.

Industrial Production Methods

Industrial production of 2,2-Difluorocyclohexan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluorocyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,2-Difluorocyclohexanone.

Reduction: Reduction reactions can convert it back to cyclohexanol or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 2,2-Difluorocyclohexanone.

Reduction: Cyclohexanol or partially reduced intermediates.

Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2-Difluorocyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.

Industry: It is used in the development of new materials with unique properties, such as increased resistance to degradation and improved performance in harsh environments.

Wirkmechanismus

The mechanism of action of 2,2-Difluorocyclohexan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application. The exact pathways involved can vary based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key Findings

Electronic Effects: Fluorine substituents at the 2nd position (as in 2,2-Difluorocyclohexan-1-ol) increase the hydroxyl group's acidity compared to non-fluorinated analogs. This enhances reactivity in nucleophilic substitutions . Trifluoromethyl groups (e.g., Compound 16) introduce stronger electron-withdrawing effects, but their bulkiness can hinder synthetic accessibility .

Synthetic Methods: Fluorination often employs reagents like trifluoromethyltrimethylsilane (TFMTMS) and tetrabutylammonium fluoride (TBAF) (e.g., ). Amino-substituted analogs (e.g., rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol) require protection/deprotection strategies, complicating synthesis .

Applications: Pharmaceuticals: Amino-fluorinated derivatives (e.g., ) are prioritized for drug candidates due to improved pharmacokinetics. Agrochemicals: Fluorinated cyclohexanols enhance pesticide selectivity and environmental safety . Chemical Synthesis: Difluoromethyl and trifluoromethyl analogs serve as intermediates for advanced materials .

Data Tables

Table 1: Physical Properties of Selected Analogs

Biologische Aktivität

2,2-Difluorocyclohexan-1-ol is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antioxidant, antimicrobial, and enzyme inhibitory activities, supported by relevant research findings and data.

Chemical Structure and Properties

2,2-Difluorocyclohexan-1-ol is characterized by the presence of two fluorine atoms attached to the cyclohexane ring, which significantly influences its chemical reactivity and biological activity. The molecular formula is CHFO.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Research has demonstrated that 2,2-Difluorocyclohexan-1-ol exhibits substantial antioxidant properties. The efficacy of this compound was assessed using the DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) assay and Ferric Reducing Antioxidant Power (FRAP) assay.

| Assay | Activity (%) | IC50 (μM) |

|---|---|---|

| DPPH | 84.01% | 20.1 |

| FRAP | 78.2% | N/A |

The results indicate that the compound effectively scavenges free radicals and enhances reducing power, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial efficacy of 2,2-Difluorocyclohexan-1-ol was evaluated against various pathogens. The compound demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

| Pathogen | Inhibition Zone (mm) | Comparison (Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 12 | 9 |

| Pseudomonas aeruginosa | 14 | 6 |

These findings suggest that 2,2-Difluorocyclohexan-1-ol may serve as a potent antimicrobial agent, outperforming traditional antibiotics in some cases .

Enzyme Inhibition

The compound's potential as an α-glucosidase inhibitor was investigated through molecular docking studies. This enzyme plays a crucial role in carbohydrate metabolism and is a target for diabetes management.

The docking studies revealed that 2,2-Difluorocyclohexan-1-ol exhibited significant binding affinity towards α-glucosidase with an estimated binding energy of −8.6 kcal/mol. This indicates its potential as a competitive inhibitor, which could be beneficial in managing postprandial hyperglycemia in diabetic patients .

Case Studies

Several studies have highlighted the biological relevance of fluorinated compounds similar to 2,2-Difluorocyclohexan-1-ol:

- Study on Fluorinated Alcohols : A study published in Bioorganic & Medicinal Chemistry Letters reported that fluorinated alcohols exhibit enhanced bioactivity compared to their non-fluorinated counterparts. The study emphasized the role of fluorine in modulating biological interactions and improving pharmacokinetic properties .

- Antidiabetic Potential : Another research article investigated various fluorinated compounds for their antidiabetic properties. 2,2-Difluorocyclohexan-1-ol was among those showing promising results in inhibiting α-glucosidase activity, reinforcing its potential application in diabetes therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.